1-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
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Overview
Description
1-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one is a useful research compound. Its molecular formula is C20H27N3O4 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.20015635 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Fused and Spiro Heterocycles
The versatility of quinuclidin-3-one as an intermediate has been explored for synthesizing fused and spiro heterocycles, including quinuclidine derivatives and C-nucleosides. This approach demonstrates the compound's utility in generating complex structures with potential biological significance (Hamama, Zoorob, & El‐Magid, 2011).
Advancements in Benzimidazoles and Related Heterocycles
Research into the synthesis of 3-Aryl-1’H-spiro[2-pyrazoline-5,2’-quinoxalin]-3’(4’H)-ones reveals the compound's role in facilitating new acid-catalyzed rearrangements, contributing to the development of 2-(pyrazol-3-yl)benzimidazoles. This work highlights its potential in creating novel heterocyclic compounds with varied applications (Mamedov, Murtazina, Gubaidullin, Khafizova, Rizvanov, & Litvinov, 2010).
Fluorine-Containing Quinoline Derivatives
A series of fluorine-containing quinoline derivatives were synthesized, showcasing the compound's application in producing biologically interesting fluorinated derivatives via nonconventional methods such as microwave irradiation and sonication, underscoring its significance in medicinal chemistry (Dandia, Gautam, & Jain, 2007).
Spiro-Indoline and Pyrano[3,2-h]Quinolines
The compound has been utilized in the efficient synthesis of spiro[indoline-3,4′-pyrano[3,2-h]quinolines], highlighting its use in generating functionalized spiro compounds. This synthesis, carried out through a three-component reaction, illustrates the compound's adaptability in creating diverse heterocyclic structures (Shi & Yan, 2016).
Combinatorial Synthesis of Novel Spiro-Tethered Heterocycles
The combinatorial synthesis of novel spiro-tethered pyrazolo[3,4-b]quinoline hybrid heterocycles demonstrates the compound's role in the innovative creation of hybrid structures. This strategy employs 1,3-dipolar cycloaddition, showcasing the compound's potential in the synthesis of complex molecules with possible pharmacological activities (Sumesh et al., 2016).
Future Directions
The future research directions for this compound could potentially involve exploring its biological activities, given the known activities of similar compounds. This could involve testing its activity against various biological targets, and potentially developing it into a drug if it shows promising activity .
Properties
IUPAC Name |
1'-[2-(oxan-2-ylmethoxy)acetyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c24-18(14-26-13-15-5-3-4-12-27-15)23-10-8-20(9-11-23)19(25)21-16-6-1-2-7-17(16)22-20/h1-2,6-7,15,22H,3-5,8-14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYFGIXTIBIUON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COCC(=O)N2CCC3(CC2)C(=O)NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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